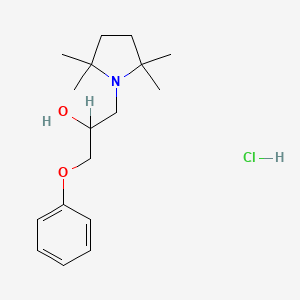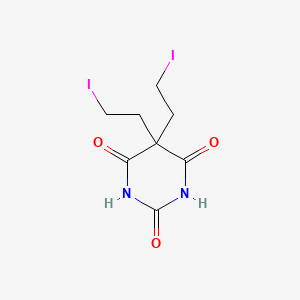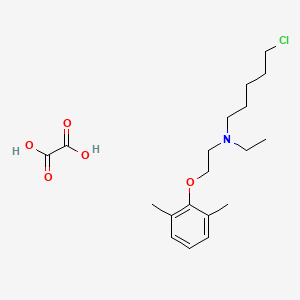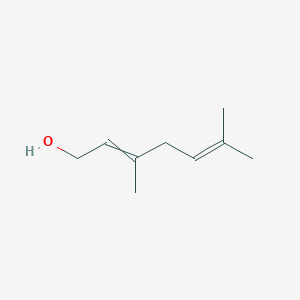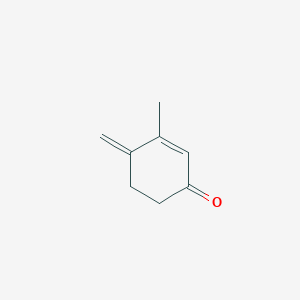![molecular formula C9H11Cl3O6 B14670405 2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate CAS No. 48071-45-0](/img/structure/B14670405.png)
2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate is a chemical compound with the molecular formula C13H16Cl4O8 and a molecular weight of 442.08 g/mol . This compound is known for its unique structure, which includes multiple chloroacetyl groups attached to a glycerol backbone. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate typically involves the reaction of glycerol with chloroacetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of intermediate esters, which are then further reacted to form the final product. The reaction conditions usually require controlled temperatures and anhydrous conditions to prevent hydrolysis of the chloroacetyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is often ensured through rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl groups can be substituted by nucleophiles such as amines and alcohols, leading to the formation of amides and esters.
Hydrolysis: In the presence of water or aqueous base, the chloroacetyl groups can hydrolyze to form the corresponding acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are preferred to prevent hydrolysis.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acids: Formed through hydrolysis of the chloroacetyl groups.
Scientific Research Applications
2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate involves its reactivity towards nucleophiles. The chloroacetyl groups act as electrophilic centers, making the compound highly reactive in substitution reactions . This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis[(trimethylsilyl)oxy]propyl bis(trimethylsilyl) phosphate
- Glycerol monostearate, 2TMS derivative
Uniqueness
2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate is unique due to its multiple chloroacetyl groups, which confer high reactivity and versatility in chemical reactions. This distinguishes it from similar compounds that may have different functional groups or less reactivity .
Properties
CAS No. |
48071-45-0 |
|---|---|
Molecular Formula |
C9H11Cl3O6 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
2,3-bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate |
InChI |
InChI=1S/C9H11Cl3O6/c10-1-7(13)16-4-6(18-9(15)3-12)5-17-8(14)2-11/h6H,1-5H2 |
InChI Key |
XKMCNTNSJGQDLU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COC(=O)CCl)OC(=O)CCl)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


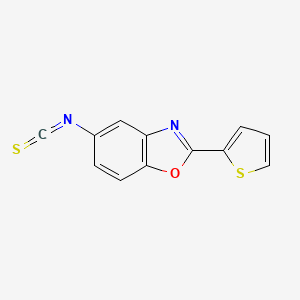
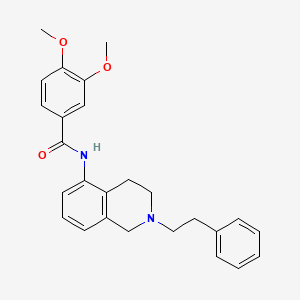
![bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate](/img/structure/B14670347.png)
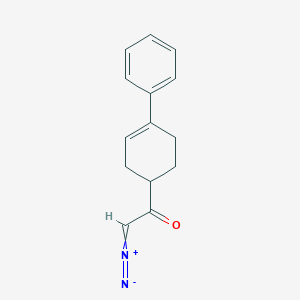
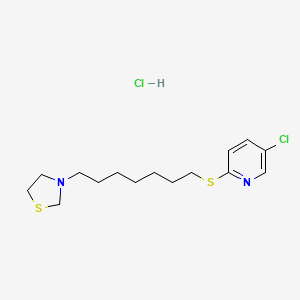
![2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14670372.png)

![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)
